molecular formula C20H24O2 B12389197 jatropholone B

jatropholone B

Cat. No.: B12389197
M. Wt: 296.4 g/mol
InChI Key: BMHPRIPRPDSKRK-PGQWDYDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

Jatropholone B, a diterpenoid compound derived from species of the Jatropha genus, has garnered attention for its diverse biological activities. This article provides an in-depth exploration of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique diterpenoid structure, which contributes to its biological activity. The molecular formula for this compound is C20H30O4C_{20}H_{30}O_4, with a molecular weight of 342.45 g/mol. Its structure allows for interactions with various biological targets, making it a compound of interest in medicinal chemistry.

Biological Activities

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study assessing its cytotoxicity, this compound was found to induce cell death in breast cancer (MCF-7) and lung cancer (A549) cell lines through apoptosis pathways. The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating strong activity compared to standard chemotherapeutic agents .

2. Gastroprotective Effects

This compound has been reported to possess gastroprotective properties. In animal models, it effectively reduced gastric lesions induced by ethanol and non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism appears to involve the enhancement of gastric mucus production and inhibition of gastric acid secretion, providing a protective barrier against mucosal injury .

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. It demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes is thought to be a contributing factor to its efficacy .

4. Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound, particularly against SARS-CoV-2. Molecular docking studies indicated strong binding affinities to the main protease (Mpro) of the virus, suggesting potential as an antiviral agent in COVID-19 treatment strategies .

Table 1: Summary of Biological Activities of this compound

Activity Type Effect Mechanism Reference
AnticancerCytotoxicity against cancer cellsInduction of apoptosis
GastroprotectiveReduction in gastric lesionsIncreased mucus production; decreased acid secretion
AntimicrobialInhibition of bacterial growthDisruption of cell membranes
AntiviralInhibition of SARS-CoV-2Binding to viral protease

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytotoxic Mechanisms : this compound induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways.
  • Gastroprotection : The compound enhances endogenous protective factors in the gastric mucosa, including increased secretion of bicarbonate and mucus.
  • Antimicrobial Action : It disrupts bacterial membranes and inhibits essential metabolic pathways in bacteria.
  • Antiviral Mechanism : By binding to viral proteins, it prevents viral replication and entry into host cells.

Properties

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

(4R,10R,12S)-7-hydroxy-4,8,11,11-tetramethyl-15-methylidenetetracyclo[7.6.0.02,6.010,12]pentadeca-1,6,8-trien-3-one

InChI

InChI=1S/C20H24O2/c1-9-6-7-13-17(20(13,4)5)15-11(3)19(22)12-8-10(2)18(21)16(12)14(9)15/h10,13,17,22H,1,6-8H2,2-5H3/t10-,13+,17+/m1/s1

InChI Key

BMHPRIPRPDSKRK-PGQWDYDZSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C(=C3[C@@H]4[C@@H](C4(C)C)CCC(=C)C3=C2C1=O)C)O

Canonical SMILES

CC1CC2=C(C(=C3C4C(C4(C)C)CCC(=C)C3=C2C1=O)C)O

Origin of Product

United States

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